

Application Notes: Butyl Ricinoleate as a Polymer Plasticizer

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Compound of Interest

Compound Name: *Butyl ricinoleate*

Cat. No.: *B087238*

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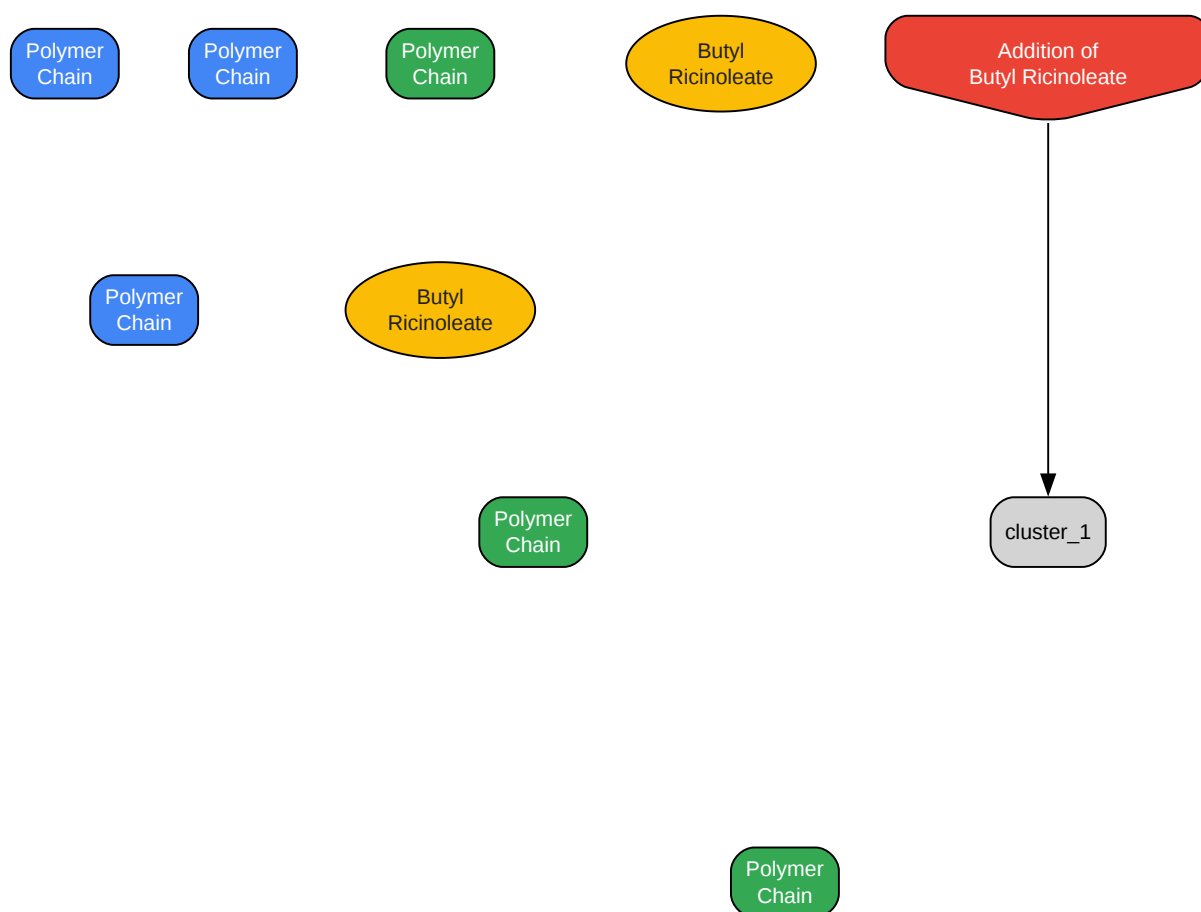
Introduction

Butyl ricinoleate (CAS No. 151-13-3) is an ester derived from ricinoleic acid, the primary fatty acid found in castor oil, and butanol.[1] As a bio-based, renewable resource, it presents an environmentally friendly alternative to traditional petroleum-based plasticizers, such as phthalates, which have faced increasing scrutiny due to health and environmental concerns.[2] **Butyl ricinoleate** is utilized to increase the flexibility, workability, and durability of polymers.[3] Its unique molecular structure, featuring a hydroxyl group and a long aliphatic chain, contributes to its excellent compatibility with a range of polar polymers and imparts properties such as good low-temperature flexibility and low volatility.[1][4]

Mechanism of Action

The primary function of a plasticizer is to reduce the rigidity of a polymer by decreasing the intermolecular forces between polymer chains.[5] **Butyl ricinoleate** achieves this through the Free Volume Theory, which is the most widely accepted model for plasticization.[6]

According to this theory, plasticizer molecules, like **butyl ricinoleate**, intersperse themselves between the long polymer chains. This action increases the "free volume"—the unoccupied space between molecules—which enhances the mobility of the polymer chains.[7] With greater mobility, the chains can slide past one another more easily, which lowers the material's glass transition temperature (T_g), transitioning it from a rigid, glassy state to a more flexible, rubbery state at room temperature.[8]



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Caption: Logical relationship of plasticization via the Free Volume Theory.

Applications in Specific Polymers

Butyl ricinoleate and its acetylated form, butyl acetyl ricinoleate, are effective plasticizers for several polymer systems:

- Polyvinyl Chloride (PVC): As a primary plasticizer, it enhances flexibility and softness. It is particularly valued for imparting good performance at low temperatures and low volatility, which reduces migration and increases the longevity of the final product.[4] The use of ricinoleate-based plasticizers can be a direct replacement for controversial phthalates like DOP and DOA.[2]
- Polyvinyl Butyral (PVB): **Butyl ricinoleate** is an outstanding plasticizer for PVB resins, which are commonly used as interlayers in safety glass.[3][9] The plasticizer lowers the Tg of PVB, improving its flexibility and impact resistance.[6][10][11]
- Cellulosic Polymers: It is a general-purpose plasticizer for nitrocellulose, ethyl cellulose, and cellulose acetate butyrate.[3] In applications like lacquers and coatings, it improves film formation and durability.
- Bioplastics (e.g., Polylactic Acid - PLA): Ricinoleic acid-derived esters have been shown to be effective in plasticizing PLA, a brittle biopolymer. They reduce the glass transition temperature and improve flexibility, making PLA suitable for a wider range of applications, such as food packaging.[9][12]

Quantitative Data on Ricinoleate Plasticizers

The following tables summarize quantitative data from studies on ricinoleate-based plasticizers. Note that data for commercially pure **Butyl Ricinoleate** is limited in public literature; therefore, data for closely related, structurally similar ricinoleic acid derivatives are included to demonstrate the expected performance.

Table 1: Effect of Ricinoleate-Based Plasticizers on Thermal Properties

Polymer	Plasticizer (phr*)	Glass Transition Temp. (Tg) of Neat Polymer (°C)	Glass Transition Temp. (Tg) of Plasticized Polymer (°C)	ΔT_g (°C)	Data Source(s)
PLA	Benzoic Ricinoleic Ester (10 phr)	53.3	38.5	-14.8	[12]
PVC	Internally Grafted Castor Oil Derivative	81.2	31.5	-49.7	[13]

| PVB | Unspecified (Commercial Grade) | 70 - 80 | 15 - 16 | -55 to -64 | [10][11] |

phr: parts per hundred resin

Table 2: Effect of Ricinoleate-Based Plasticizers on Mechanical Properties of PVC

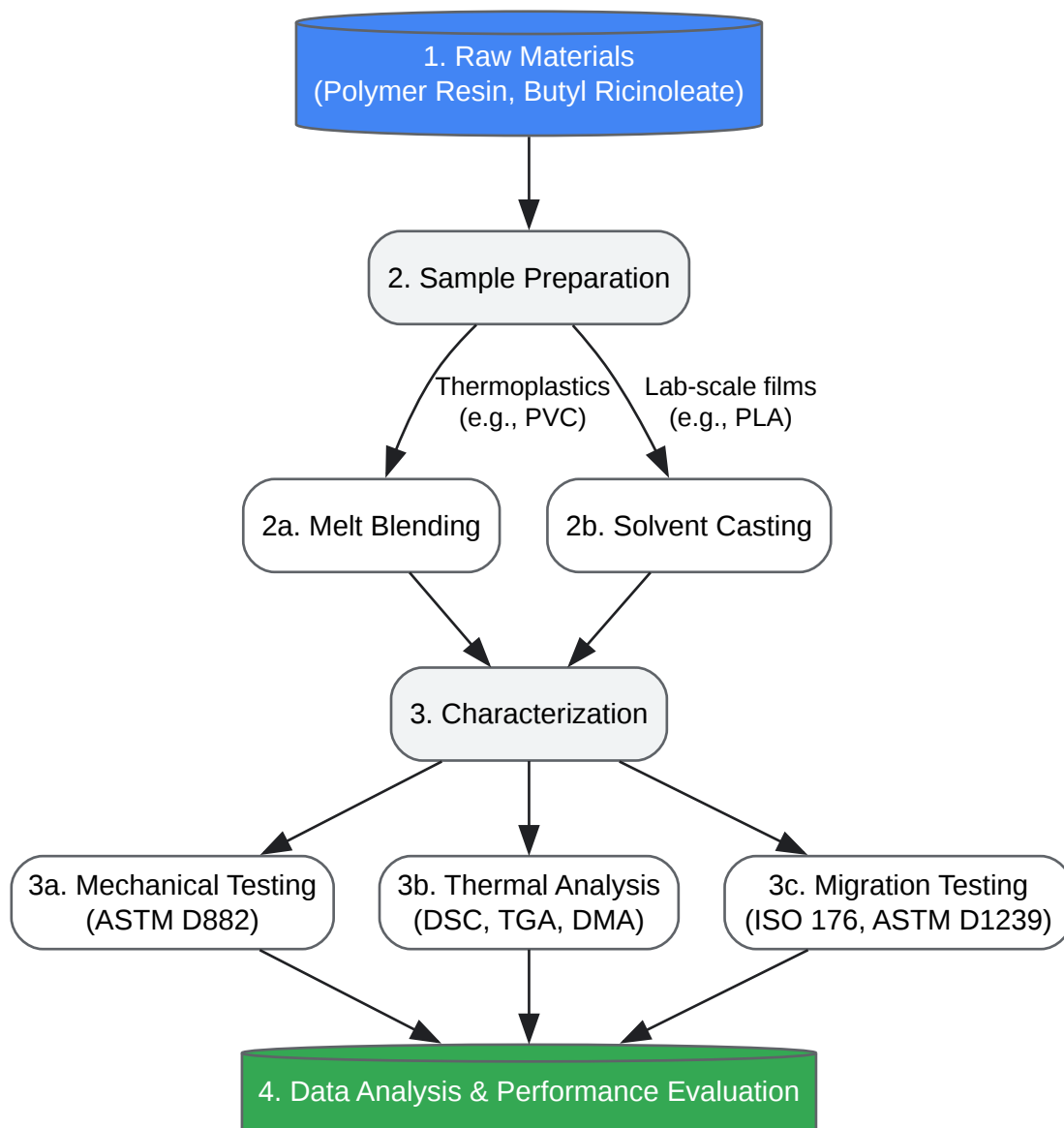
Plasticizer Type	Plasticizer Content (phr)	Tensile Strength (MPa)	Elongation at Break (%)	Data Source(s)
None (Neat PVC)	0	26.6	167	[13]
Internally Grafted Castor Oil Derivative	N/A (Grafted)	16.5	295	[13]

| Glycerol Diacetate Monolaurate (Bio-plasticizer) | 50 | 20.8 | >300 (approx.) | [14] |

Note: The addition of plasticizers generally decreases tensile strength while significantly increasing elongation at break, indicating a transition from a rigid to a flexible material.[5][7]

Experimental Protocols

The evaluation of a plasticizer's effectiveness involves three main stages: sample preparation, characterization of properties, and assessment of permanence.



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Caption: General experimental workflow for evaluating plasticizers.

Protocol 1: Sample Preparation by Solvent Casting

This method is ideal for creating small, uniform films in a laboratory setting, especially for polymers like PLA.[8][15][16]

Objective: To prepare a plasticized polymer film with a uniform thickness.

Materials & Equipment:

- Polymer powder/pellets (e.g., PLA)
- **Butyl ricinoleate**
- Volatile solvent (e.g., chloroform, dichloromethane)[8]
- Glass petri dish or flat glass plate
- Magnetic stirrer and stir bar
- Analytical balance
- Fume hood
- Drying oven or vacuum oven

Procedure:

- **Dissolution:** Weigh the desired amount of polymer (e.g., 5 g of PLA) and dissolve it in a suitable volume of solvent (e.g., 100 mL of chloroform) in a beaker.[8] Stir using a magnetic stirrer at room temperature until the polymer is fully dissolved. This may take several hours.
- **Plasticizer Addition:** Calculate the required amount of **butyl ricinoleate** based on the desired phr concentration (e.g., for 10 phr, add 0.5 g of plasticizer to the 5 g of PLA). Add the plasticizer to the polymer solution and continue stirring for at least 1 hour to ensure a homogeneous mixture.
- **Casting:** Place a clean, level petri dish inside a fume hood. Pour the polymer-plasticizer solution slowly and evenly into the dish.

- **Evaporation:** Cover the dish loosely (e.g., with perforated aluminum foil) to allow for slow solvent evaporation. Rapid evaporation can cause defects in the film.^[8] Let the film dry at room temperature for 24-48 hours.
- **Final Drying:** Once a solid film has formed, transfer it to a vacuum oven set at a low temperature (e.g., 40-50 °C) for 24 hours to remove any residual solvent.^[8]
- **Peeling & Storage:** Carefully peel the film from the glass substrate. Cut specimens for subsequent testing and store them in a desiccator.

Protocol 2: Mechanical Properties Testing (Tensile Test)

This protocol is based on the ASTM D882 standard for testing thin plastic sheeting (<1 mm thick).^{[17][18][19]}

Objective: To determine the tensile strength, elongation at break, and modulus of elasticity of the plasticized film.

Materials & Equipment:

- Universal Testing Machine (UTM) with a suitable load cell (e.g., 500 N for thin films).^[2]
- Specimen grips (e.g., line-contact or flat-faced grips).
- Cutting tool to prepare rectangular test specimens.
- Micrometer for thickness measurement.

Procedure:

- **Specimen Preparation:** Cut rectangular strips from the prepared film. Per ASTM D882, the specimen width should be between 5.0 and 25.4 mm, and the length should be at least 50 mm longer than the grip separation.^[17]
- **Conditioning:** Condition the specimens for at least 40 hours at standard laboratory conditions (23 ± 2 °C and 50 ± 5 % relative humidity).^[18]

- **Thickness Measurement:** Measure the thickness of each specimen at several points within the gauge length and use the average value.
- **Test Setup:** Set the initial grip separation (gauge length), typically 100 mm for quality assurance tests or 250 mm for modulus determination.^[17] Set the appropriate crosshead speed (rate of separation) as specified in the standard.
- **Testing:** Mount the specimen in the grips, ensuring it is aligned vertically and not slipping. Start the test, recording the force and displacement until the specimen breaks.
- **Data Analysis:** Test at least five specimens per sample.^[18] From the resulting stress-strain curve, calculate:
 - **Tensile Strength (at break or at yield):** The maximum stress the material can withstand.^[19]
 - **Elongation at Break:** The percentage increase in length at the point of fracture.^[19]
 - **Modulus of Elasticity (Young's Modulus):** The slope of the initial linear portion of the stress-strain curve, indicating stiffness.^[19]

Protocol 3: Thermal Analysis

Thermal analysis techniques like DSC, TGA, and DMA are used to characterize the thermal properties of the plasticized polymer.

A. Differential Scanning Calorimetry (DSC)

- **Objective:** To determine the glass transition temperature (T_g), melting temperature (T_m), and crystallinity. A significant decrease in T_g confirms effective plasticization.^{[9][20]}
- **Procedure:** A small sample (5-10 mg) is heated at a controlled rate (e.g., 10 °C/min) under a nitrogen atmosphere. The T_g is identified as a step-change in the heat flow curve.^[11]

B. Thermogravimetric Analysis (TGA)

- **Objective:** To assess thermal stability and decomposition temperature. Effective plasticizers should not significantly lower the polymer's decomposition temperature.

- Procedure: A sample is heated on a microbalance at a controlled rate, and its mass loss is recorded as a function of temperature. This can also provide information on plasticizer volatility.[21]

C. Dynamic Mechanical Analysis (DMA)

- Objective: To measure the viscoelastic properties (storage modulus, loss modulus, and $\tan \delta$) as a function of temperature. The peak of the $\tan \delta$ curve is a sensitive indicator of the glass transition temperature (T_g).[14][22]
- Procedure: A specimen is subjected to an oscillating sinusoidal stress, and the resulting strain is measured. The test is run over a temperature range (e.g., from -100 °C to 150 °C) to observe transitions.[22]

Protocol 4: Plasticizer Migration and Leaching Testing

These protocols assess the permanence of the plasticizer within the polymer matrix.

A. Volatility by Activated Carbon Method (based on ISO 176)

- Objective: To measure the mass loss of plasticizer due to volatilization at elevated temperatures.[1]
- Procedure:
 - Prepare disk-shaped specimens (e.g., 50 mm diameter, 1 mm thick) and weigh them accurately (m_1).[1]
 - Place the specimens in a container and surround them with activated carbon. Method A involves direct contact, while Method B uses a wire cage to separate the specimen from the carbon.[1]
 - Expose the container to a specified temperature (e.g., 70 °C) for a set time (e.g., 24 hours).
 - After exposure, cool the specimens, carefully clean off any carbon residue, and reweigh them (m_2).

- Calculate the percentage mass loss: $\text{Loss (\%)} = [(m1 - m2) / m1] * 100$.

B. Resistance to Extraction by Chemicals (based on ASTM D1239)

- Objective: To measure the weight loss of a plastic film after immersion in various liquids, simulating real-world contact.[\[3\]](#)[\[23\]](#)[\[24\]](#)
- Procedure:
 - Prepare square specimens (e.g., 50 mm x 50 mm) and weigh them accurately (W1).[\[3\]](#)
 - Completely immerse each specimen in a separate container with a specific chemical reagent (e.g., distilled water, 50% ethanol, cottonseed oil).[\[25\]](#)
 - Cover the containers and maintain them at a specified test temperature for a set duration (e.g., 24 hours at 23 °C).
 - Remove the specimens, gently wipe them dry, and reweigh them immediately (W2).
 - Calculate the percentage of solute loss: $\text{Loss (\%)} = [(W1 - W2) / W1] * 100$.

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